C.I. Acid blue 245
Description
C.I. Acid Blue 245 (CAS No. 12219-46-4) is a synthetic acid dye categorized under the Color Index (C.I.) system. Acid dyes are water-soluble anionic compounds primarily used for dyeing protein-based fibers (e.g., wool, silk) and polyamide textiles. The compound is commercially available through multiple suppliers , though specific physicochemical properties (e.g., molecular weight, solubility) and spectral characteristics require further documentation.
Properties
CAS No. |
12219-46-4 |
|---|---|
Molecular Formula |
C30H60O4S2Sn |
Synonyms |
C.I. Acid blue 245 |
Origin of Product |
United States |
Comparison with Similar Compounds
C.I. Acid Blue 225 (CAS 12216-97-6)
- Molecular Formula : C₂₆H₂₀Br₂N₃NaO₆S .
- Structural Class: Anthraquinone-based, characterized by bromine substituents and sulfonic acid groups for solubility .
- Applications : Used in textiles (e.g., wool, nylon) and specialty inks due to its bright hue and moderate lightfastness .
- Key Differences: Bromine atoms in Acid Blue 225 enhance molecular stability and color depth compared to non-halogenated analogues.
C.I. Acid Blue 239 (CAS 12219-42-0)
- Applications : Employed in ink formulations for writing instruments, indicating compatibility with aqueous or oil-based systems .
- Functional Role : Provides vivid coloration in ballpoint pens and markers, suggesting superior solubility in polar solvents .
- Key Differences : Likely optimized for ink viscosity and drying properties, unlike Acid Blue 245, which may prioritize textile adhesion.
C.I. Acid Blue 243 (CAS 12005-22-0)
- Key Differences: Metal coordination improves durability but may restrict use in eco-sensitive applications compared to non-metallized Acid Blue 245.
Comparative Data Table
Performance and Application Insights
Solubility :
- Acid Blue 239 and 245 likely share high water solubility due to sulfonic acid groups, critical for textile dyeing .
- Metal-complex dyes like Acid Blue 243 exhibit reduced solubility but superior binding to fibers .
Lightfastness: Anthraquinone-based dyes (e.g., Acid Blue 225, 245) typically outperform azo dyes in UV stability due to conjugated aromatic systems .
Toxicity and Regulation: Halogenated dyes (e.g., Acid Blue 225) may face restrictions under REACH due to environmental persistence , whereas non-halogenated variants like Acid Blue 245 could be preferable in eco-conscious markets.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the structural integrity and purity of C.I. Acid Blue 245?
- Methodological Answer : Use UV-Vis spectroscopy to confirm the λmax of the chromophore, complemented by FT-IR for functional group analysis (e.g., sulfonic acid groups). High-performance liquid chromatography (HPLC) with a photodiode array detector can assess purity by identifying retention times and peak areas. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying molecular structure, particularly for anthraquinone derivatives. For reproducibility, ensure all spectra are calibrated against standards and include error margins for peak assignments .
Q. How can synthesis conditions for this compound be optimized to maximize yield and minimize byproducts?
- Methodological Answer : Employ a fractional factorial design to test variables such as temperature, pH, and reactant stoichiometry. For example, kinetic studies on analogous dyes (e.g., C.I. Acid Blue 9) show that increasing temperature accelerates reaction rates but may promote side reactions. Monitor intermediates via thin-layer chromatography (TLC) and optimize quenching steps to isolate the target compound. Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions .
Q. What protocols ensure reliable quantification of this compound in aqueous solutions?
- Methodological Answer : Calibrate a UV-Vis spectrophotometer using standard solutions of known concentrations (e.g., 0.1–10 mg/L). Account for matrix effects (e.g., ionic strength) by preparing standards in a background electrolyte matching the sample. Validate the method with spike-recovery tests (e.g., 90–110% recovery) and report limits of detection (LOD) and quantification (LOQ). For trace analysis, consider coupling with solid-phase extraction (SPE) .
Advanced Research Questions
Q. What methodological approaches are suitable for investigating the adsorption kinetics of this compound onto cellulose substrates?
- Methodological Answer : Conduct batch adsorption experiments at varying pH (3–9), temperature (25–60°C), and initial dye concentrations. Use pseudo-first-order and pseudo-second-order models to fit kinetic data. For diffusion mechanisms, apply intra-particle diffusion models. Characterize substrate surfaces pre- and post-adsorption using BET analysis and SEM-EDS. Include control experiments with competing ions (e.g., Na<sup>+</sup>, Ca<sup>2+</sup>) to assess selectivity .
Q. How can contradictions in reported thermodynamic stability data for this compound be resolved?
- Methodological Answer : Perform a meta-analysis of existing studies, comparing experimental conditions (e.g., solvent systems, measurement techniques). Replicate key experiments under standardized protocols (e.g., IUPAC guidelines for solubility measurements). Use Arrhenius plots to reconcile discrepancies in activation energy (Ea) values. Publish raw datasets with uncertainty margins to facilitate cross-validation .
Q. What computational strategies are effective for modeling the electron-transfer mechanisms of this compound in redox reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and redox potentials. Compare computational results with cyclic voltammetry (CV) data. Use molecular dynamics (MD) simulations to study solvation effects. Validate models against experimental kinetics (e.g., rate constants from stopped-flow spectroscopy) .
Data Analysis & Reproducibility
Q. How should researchers design experiments to assess the photodegradation pathways of this compound under UV exposure?
- Methodological Answer : Use a solar simulator with calibrated irradiance (e.g., 300–800 nm) and control temperature/humidity. Monitor degradation via HPLC-MS to identify breakdown products (e.g., anthraquinone derivatives). Quantify reaction rates using pseudo-first-order kinetics. Include dark controls and replicate experiments to distinguish photolytic vs. thermal effects .
Q. What statistical methods are appropriate for analyzing variability in dye-sorption efficiency across multiple trials?
- Methodological Answer : Apply ANOVA to compare means across experimental groups (e.g., different substrates). Use Tukey’s HSD post-hoc test to identify significant differences. Report confidence intervals (95%) and effect sizes. For non-normal data, employ non-parametric tests (e.g., Kruskal-Wallis). Include a table summarizing mean efficiency ± standard deviation and p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
